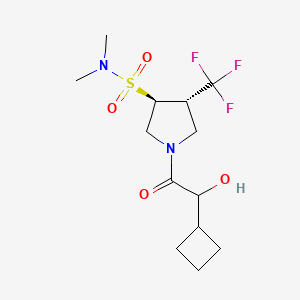![molecular formula C16H21NO4 B7336969 methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate](/img/structure/B7336969.png)
methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used to stimulate the release of growth hormone (GH) in the body. MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions.
Mecanismo De Acción
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate works by stimulating the release of growth hormone (GH) in the body. It does this by binding to and activating the ghrelin receptor, which is located in the hypothalamus and pituitary gland. This activation leads to an increase in GH secretion, which in turn promotes the growth and repair of tissues throughout the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in GH secretion, which leads to an increase in insulin-like growth factor-1 (IGF-1) levels. IGF-1 is a hormone that is important for growth and development, as well as for maintaining healthy tissues throughout the body. In addition, this compound has been shown to increase lean body mass, improve bone density, and enhance muscle strength and endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate in lab experiments is its ability to stimulate GH secretion without the need for exogenous GH administration. This can simplify experimental protocols and reduce the risk of side effects associated with GH therapy. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of endogenous GH secretion, as it does not mimic the natural pulsatile pattern of GH release.
Direcciones Futuras
There are several potential future directions for research on methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate, including its use in the treatment of age-related conditions such as sarcopenia and osteoporosis. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound, as well as its potential for use in combination with other therapies. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly with respect to its effects on cognitive function and inflammation.
Métodos De Síntesis
The synthesis of methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate involves several steps, including the preparation of the starting materials and the formation of the final product. The most commonly used method for synthesizing this compound is through the reaction of 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[indene-1,4'-piperidine]-2'-yl)-1-oxo-3-phenylpropan-2-yl]propanamide with methyl 5-bromo-3-oxopentanoate in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and other conditions. It has been shown to increase lean body mass, improve bone density, and enhance muscle strength and endurance. In addition, this compound has been investigated for its potential to improve cognitive function, reduce inflammation, and promote wound healing.
Propiedades
IUPAC Name |
methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-10-13(12-6-3-4-7-14(12)21-11)17-15(18)8-5-9-16(19)20-2/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOUGUCCXKPYEW-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)NC(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)NC(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)

![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
![(3aS,6aR)-1-[(1-methoxycyclobutyl)methyl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7336925.png)
![(1R,9S)-11-(4-methyl-2-propan-2-yl-1,3-oxazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336931.png)
![3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7336939.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![5-cyano-N-[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7336954.png)
![methyl 2-[2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-2-oxoethoxy]acetate](/img/structure/B7336961.png)
![N-[[(2R)-oxolan-2-yl]methyl]-6-phenylpyridazine-4-carboxamide](/img/structure/B7336975.png)
![[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7336982.png)
![5-cyclopropyl-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7336983.png)
![N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B7336986.png)
